
13-Hexacosanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-Hexacosanone typically involves the oxidation of the corresponding alcohol, 13-Hexacosanol. This can be achieved using various oxidizing agents such as chromium trioxide (CrO3) in the presence of sulfuric acid (H2SO4) or pyridinium chlorochromate (PCC). The reaction is generally carried out under controlled conditions to ensure the selective oxidation of the alcohol to the ketone.
Industrial Production Methods
On an industrial scale, this compound can be produced through the catalytic dehydrogenation of 13-Hexacosanol. This process involves the use of a metal catalyst, such as palladium or platinum, at elevated temperatures. The dehydrogenation reaction removes hydrogen atoms from the alcohol, resulting in the formation of the ketone.
Analyse Des Réactions Chimiques
Types of Reactions
13-Hexacosanone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carbonyl group in this compound can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), sulfuric acid (H2SO4), pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX), where R is an alkyl or aryl group and X is a halide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 13-Hexacosanol.
Substitution: Various substituted ketones depending on the nucleophile used.
Applications De Recherche Scientifique
13-Hexacosanone has several applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of long-chain ketones and their derivatives.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 13-Hexacosanone involves its interaction with various molecular targets and pathways. In biological systems, it can modulate lipid metabolism by interacting with enzymes involved in fatty acid oxidation and synthesis. Additionally, its carbonyl group can form reversible covalent bonds with nucleophilic residues in proteins, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexacosanone: Another long-chain ketone with a similar structure but differing in the position of the carbonyl group.
Hexacosane: A long-chain alkane with no carbonyl group, making it less reactive compared to 13-Hexacosanone.
Hexacosanol: The corresponding alcohol of this compound, which can be oxidized to form the ketone.
Uniqueness
This compound is unique due to its specific position of the carbonyl group, which influences its reactivity and interactions with other molecules. This distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
120134-49-8 |
|---|---|
Formule moléculaire |
C26H52O |
Poids moléculaire |
380.7 g/mol |
Nom IUPAC |
hexacosan-13-one |
InChI |
InChI=1S/C26H52O/c1-3-5-7-9-11-13-15-17-19-21-23-25-26(27)24-22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3 |
Clé InChI |
MTZZHSMIOVNDIW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


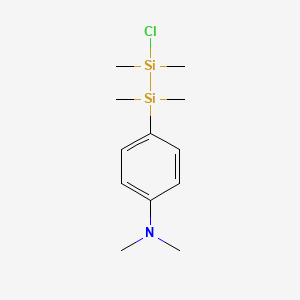
![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol](/img/structure/B14280604.png)

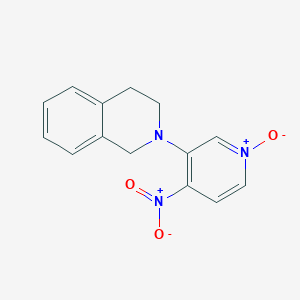
![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)
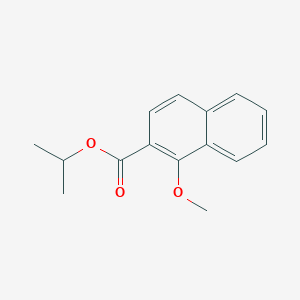
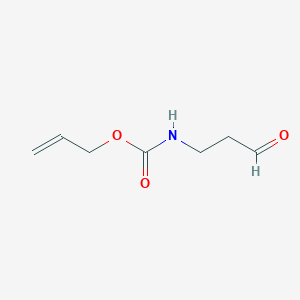
![2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene](/img/structure/B14280634.png)
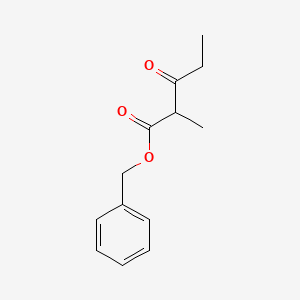
![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)
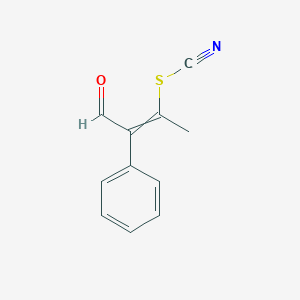
![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)
![Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-](/img/structure/B14280679.png)
